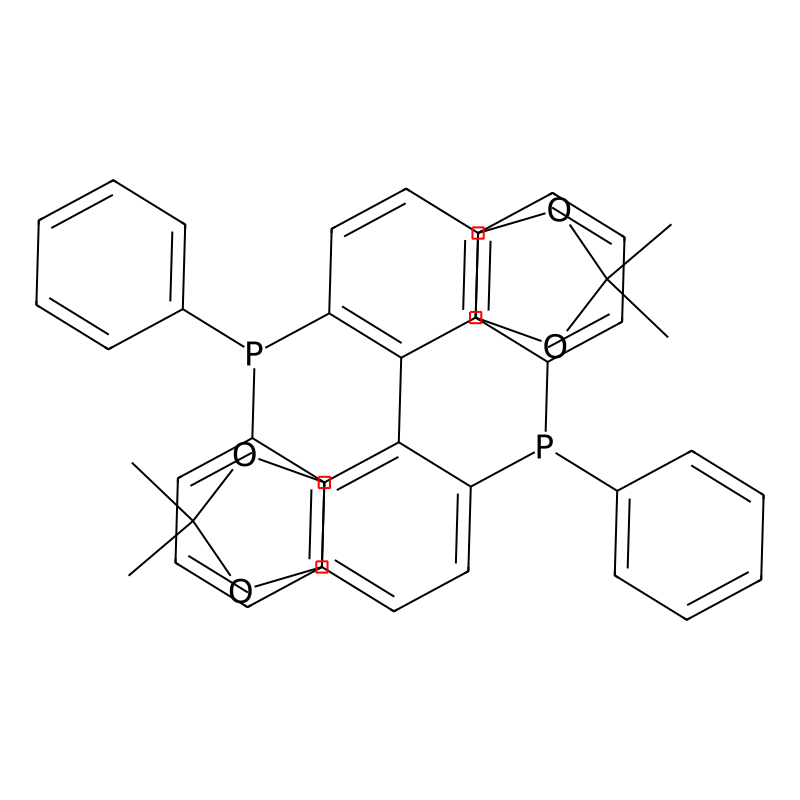

(S)-SunPhos

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(S)-SunPhos (CAS: 765312-54-7) is a premium chiral atropisomeric diphosphine ligand featuring a rigid tetramethyl-substituted bi-1,3-benzodioxole backbone [1]. Designed as an advanced structural analog to SegPhos and BINAP, it possesses a highly constrained dihedral angle that creates a well-defined chiral pocket for transition metal catalysts, particularly ruthenium, rhodium, and palladium [2]. In procurement and process chemistry, (S)-SunPhos is prioritized for its ability to deliver exceptional enantiomeric excess (ee) and high turnover numbers (TON) in the asymmetric hydrogenation of challenging substrates, such as α-ketoesters and free carboxylic acids [3]. Its unique steric profile, driven by the tetramethyl groups on the dioxole rings, offers distinct solubility and stereodiscrimination advantages over first-generation biaryl ligands, making it a critical precursor for the synthesis of pharmaceutical intermediates like ACE inhibitors [3].

Research Fit

References

- [1] Meng, Q.; Zhu, L.; Zhang, Z. Highly Enantioselective Sequential Hydrogenation of Ethyl 2-Oxo-4-arylbut-3-enoate to Ethyl 2-Hydroxy-4-arylbutyrate. J. Org. Chem. 2008, 73(18), 7209-7212.

- [2] Meng, Q.; Sun, Y.; Ratovelomanana-Vidal, V.; Genêt, J. P.; Zhang, Z. CeCl3·7H2O: An Effective Additive in Ru-Catalyzed Enantioselective Hydrogenation of Aromatic α-Ketoesters. J. Org. Chem. 2008, 73(10), 3842-3847.

- [3] Zhu, L.; Meng, Q.; Fan, W.; Zhang, Z. Direct Asymmetric Hydrogenation of 2-Oxo-4-arylbut-3-enoic Acids. J. Org. Chem. 2010, 75(19), 6682-6685.

Substituting (S)-SunPhos with more common, first-generation chiral ligands like (S)-BINAP or unsubstituted (S)-SegPhos often leads to critical failures in stereocontrol and process efficiency [1]. The dihedral angle of BINAP is too wide to effectively discriminate between the faces of sterically demanding or sequentially hydrogenated substrates, resulting in severe drops in enantiomeric purity that fail pharmaceutical quality thresholds [1]. Furthermore, while (S)-SegPhos is structurally similar, the absence of the tetramethyl groups on its dioxole rings alters the steric bulk and electronic density of the catalytic pocket [2]. For industrial scale-up, failing to use the exact (S)-SunPhos backbone can necessitate additional costly chiral resolution steps or lead to premature catalyst deactivation when handling unesterified acid substrates, ultimately increasing the total cost of API manufacturing [2].

Substitution Risk

References

- [1] Meng, Q.; Zhu, L.; Zhang, Z. Highly Enantioselective Sequential Hydrogenation of Ethyl 2-Oxo-4-arylbut-3-enoate to Ethyl 2-Hydroxy-4-arylbutyrate. J. Org. Chem. 2008, 73(18), 7209-7212.

- [2] Zhu, L.; Meng, Q.; Fan, W.; Zhang, Z. Direct Asymmetric Hydrogenation of 2-Oxo-4-arylbut-3-enoic Acids. J. Org. Chem. 2010, 75(19), 6682-6685.

Superior Enantiocontrol via Narrow Dihedral Angle vs. (S)-BINAP

In the ruthenium-catalyzed sequential asymmetric hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, the rigid tetramethyl-bi-1,3-benzodioxole backbone of (S)-SunPhos provides significantly tighter stereocontrol than standard biaryl ligands [1]. Head-to-head comparative studies demonstrate that the (S)-SunPhos-derived catalyst achieves an enantiomeric excess of 86% (optimizable to 96% with specific Ru complexes), whereas the wider dihedral angle of the (S)-BINAP catalyst yields only 67% ee under identical conditions [1].

| Evidence Dimension | Enantiomeric excess (ee) in sequential hydrogenation |

| Target Compound Data | 86% ee (up to 96% optimized) |

| Comparator Or Baseline | (S)-BINAP (67% ee) |

| Quantified Difference | +19% to +29% higher ee |

| Conditions | Ru-catalyzed sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate |

This massive jump in enantiopurity allows process chemists to bypass costly downstream chiral resolution steps, directly impacting the cost-efficiency of pharmaceutical intermediate procurement.

High Turnover Number (TON) and Catalyst Stability in Lewis Acid-Enhanced Systems

The industrial viability of a chiral ligand is heavily dependent on its turnover number (TON) and stability under optimized conditions. When (S)-SunPhos is coordinated as [RuCl(benzene)(S)-SunPhos]Cl and used in conjunction with a CeCl3·7H2O Lewis acid additive, it exhibits extraordinary catalytic longevity in the hydrogenation of aromatic α-ketoesters [1]. This specific catalytic system achieves a TON of up to 10,000 while maintaining an exceptional enantioselectivity of 98.3% ee, significantly outperforming baseline conditions without the additive where enantioselectivity drops to 85-89% and the catalyst degrades more rapidly [1].

| Evidence Dimension | Turnover Number (TON) and Enantioselectivity |

| Target Compound Data | TON = 10,000; 98.3% ee |

| Comparator Or Baseline | Baseline Ru-(S)-SunPhos without CeCl3 additive (85-89% ee, lower TON) |

| Quantified Difference | ~10% increase in ee and massive extension of catalyst life (TON up to 10,000) |

| Conditions | Asymmetric hydrogenation of aromatic α-ketoesters with CeCl3·7H2O |

A TON of 10,000 drastically reduces the required catalyst loading, lowering the per-kilogram procurement cost of the expensive ruthenium-ligand complex for large-scale manufacturing.

Direct Free-Acid Hydrogenation Efficiency for ACE Inhibitor Workflows

Standard asymmetric hydrogenation protocols often require the pre-esterification of carboxylic acids to prevent catalyst poisoning, adding synthetic steps and reducing atom economy. (S)-SunPhos uniquely enables the direct, highly efficient asymmetric hydrogenation of free (E)-2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids [1]. In the synthesis of the critical ACE inhibitor intermediate 2-oxo-4-phenylbutanoic acid, the Ru-(S)-SunPhos catalyst achieves a TON of 2,000 and a Turnover Frequency (TOF) of 200 h⁻¹, delivering the product in 91.8% ee directly from the free acid, bypassing the need for esterification [1].

| Evidence Dimension | Process efficiency (TON/TOF) on unprotected free acids |

| Target Compound Data | TON = 2000, TOF = 200 h⁻¹, 91.8% ee |

| Comparator Or Baseline | Standard multi-step esterification-hydrogenation-hydrolysis workflows |

| Quantified Difference | Elimination of 2 synthetic steps while maintaining >91% ee and commercial-scale TON |

| Conditions | Direct Ru-catalyzed asymmetric hydrogenation of 2-oxo-4-phenylbutanoic acid |

Enabling direct free-acid hydrogenation streamlines the industrial workflow, reducing reagent procurement, solvent waste, and overall cycle time in API manufacturing.

Synthesis of ACE Inhibitor Intermediates

(S)-SunPhos is the optimal ligand choice for the large-scale production of (R)-2-hydroxy-4-phenylbutanoic acid, a universal precursor for several ACE inhibitors [1]. Because the Ru-(S)-SunPhos catalyst can directly hydrogenate the free acid form with a TON of 2,000 and >91% ee, procurement teams can source cheaper, unesterified starting materials and eliminate two synthetic steps from the manufacturing pipeline [1].

Sequential Hydrogenation of Complex Polyfunctional Substrates

In workflows requiring the sequential reduction of both C=O and C=C bonds (such as the conversion of ethyl 2-oxo-4-arylbut-3-enoates), standard ligands like BINAP fail to maintain stereocontrol across multiple reduction events [2]. (S)-SunPhos is prioritized here because its narrow dihedral angle and rigid tetramethyl-benzodioxole core maintain a strict chiral pocket, delivering >94% ee and ensuring the final product meets pharmaceutical purity standards without extensive recrystallization [2].

Lewis Acid-Enhanced Asymmetric Hydrogenation of α-Ketoesters

For the production of chiral α-hydroxy-α-arylacetates, (S)-SunPhos is highly recommended when paired with lanthanide additives like CeCl3·7H2O [3]. This specific combination stabilizes the ruthenium intermediate and organizes the transition state, allowing the reaction to be run at extremely low catalyst loadings (TON up to 10,000) while achieving near-perfect enantioselectivity (98.3% ee), making it highly cost-effective for industrial procurement [3].

Application Fit Matrix

References

- [1] Zhu, L.; Meng, Q.; Fan, W.; Zhang, Z. Direct Asymmetric Hydrogenation of 2-Oxo-4-arylbut-3-enoic Acids. J. Org. Chem. 2010, 75(19), 6682-6685.

- [2] Meng, Q.; Zhu, L.; Zhang, Z. Highly Enantioselective Sequential Hydrogenation of Ethyl 2-Oxo-4-arylbut-3-enoate to Ethyl 2-Hydroxy-4-arylbutyrate. J. Org. Chem. 2008, 73(18), 7209-7212.

- [3] Meng, Q.; Sun, Y.; Ratovelomanana-Vidal, V.; Genêt, J. P.; Zhang, Z. CeCl3·7H2O: An Effective Additive in Ru-Catalyzed Enantioselective Hydrogenation of Aromatic α-Ketoesters. J. Org. Chem. 2008, 73(10), 3842-3847.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types